N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE
Description
N-Cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a central 1,3-oxazole ring substituted with fluorinated aromatic groups and sulfonyl/sulfanyl linkages. The compound’s core structure includes:
- A 1,3-oxazole heterocycle at position 5 with a sulfanyl (-S-) bridge to an acetamide group.
- 4-Fluorobenzenesulfonyl and 4-fluorophenyl substituents on the oxazole ring, enhancing electronic and steric properties.
- A cyclohexyl group appended to the acetamide nitrogen, likely influencing lipophilicity and conformational stability.
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4S2/c24-16-8-6-15(7-9-16)21-27-22(33(29,30)19-12-10-17(25)11-13-19)23(31-21)32-14-20(28)26-18-4-2-1-3-5-18/h6-13,18H,1-5,14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTDTBDZYFHVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the sulfur atom allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, leading to different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Scientific Research Applications
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions.
- Introduction of Functional Groups : The thiophene and fluorobenzenesulfonyl groups are incorporated via substitution reactions.
- Attachment of the Cyclohexyl Group : This is usually done through nucleophilic substitution.
Industrial production methods may involve optimized reaction conditions to enhance yield and purity, employing specific catalysts and controlled environmental parameters.
Chemistry
N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new materials and complex molecules.
Biology
Research indicates potential biological activities of this compound, particularly:
- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various pathogens.
- Anticancer Activity : Preliminary findings suggest it may inhibit cancer cell growth through specific molecular interactions.
Medicine
This compound is being explored as a drug candidate due to its unique chemical properties and biological activities. Its ability to modulate enzyme activity makes it a candidate for therapeutic applications.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and advanced materials, contributing to innovations in various sectors.
Mechanism of Action
The mechanism of action for N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of the fluorobenzenesulfonyl group suggests potential interactions with proteins or nucleic acids .
Comparison with Similar Compounds
a) 4-Fluorophenyl-4-Piperidinylmethanone 4-Methylbenzene Sulfonate ()
- Structural Similarities : Features a fluorophenyl group and sulfonate moiety , akin to the sulfonyl group in the target compound.
- Sulfonate groups generally enhance solubility but may reduce membrane permeability relative to sulfonamides/sulfanyl groups .
b) Calcium (3R,5S,E)-7-(4-(4-Fluorophenyl)-6-Isopropyl-2-(N-Methylmethylsulfonamido)Pyrimidin-5-yl)-3,5-Dihydroxyhept-6-Enoate ()
- Structural Similarities : Contains a pyrimidine ring with a 4-fluorophenyl substituent and sulfonamide group , mirroring the electronic effects of the target’s oxazole and sulfonyl groups.
- Key Differences: The pyrimidine core and dihydroxyheptenoate side chain suggest a statin-like mechanism (e.g., HMG-CoA reductase inhibition), whereas the target compound’s oxazole-acetamide structure may favor kinase or protease targeting.
Acetamide Derivatives
a) 4-Chloro-α-(1-Methylethyl)-N-2-Thiazolylbenzeneacetamide (4-CMTB, )
- Structural Similarities : Shares an acetamide backbone and heterocyclic thiazole ring , analogous to the oxazole in the target compound.
- Key Differences : The thiazole ring and chloro-isopropyl substituents in 4-CMTB are associated with G-protein-coupled receptor (GPCR) modulation, while the target’s oxazole and fluorobenzenesulfonyl groups may favor different target classes (e.g., tyrosine kinases). The cyclohexyl group in the target compound likely increases lipophilicity compared to 4-CMTB’s thiazolyl-methyl substituent .
Functional Group Analysis
Research Implications and Gaps
- Pharmacokinetics : The cyclohexyl group and sulfanyl linkage may confer prolonged half-life but limit solubility, necessitating formulation optimization .
- Target Specificity : The dual fluorinated aromatic system could enhance binding to hydrophobic pockets in enzymes, as seen in sulfonamide-based inhibitors .
- Data Limitations: No direct comparative studies or potency data (e.g., IC₅₀) were identified in the evidence. Further research should prioritize synthesis, crystallography (using SHELX-based methods ), and assay-based profiling against analogs like 4-CMTB .
Biological Activity
N-Cyclohexyl-2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C21H21FN2O4S3
Molecular Weight : 480.6 g/mol
IUPAC Name : N-cyclohexyl-2-[[4-(4-fluorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]acetamide
Canonical SMILES : C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F
The compound features a cyclohexyl group, a sulfonamide moiety, and an oxazole ring, contributing to its diverse biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to modulate enzyme activities and receptor functions through:
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Receptor Binding : The fluorinated phenyl groups enhance hydrophobic interactions with target receptors, potentially increasing binding affinity and selectivity.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest potential applications in treating bacterial infections.
2. Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies indicated that it can induce apoptosis in cancer cell lines such as:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
| A549 (Lung Cancer) | 15.0 |
These findings highlight the compound's potential as a chemotherapeutic agent.
3. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A study involving infected mice demonstrated significant reductions in bacterial load when treated with varying doses of the compound compared to controls.
- Case Study on Cancer Cell Apoptosis : Research involving human cancer cell lines showed that treatment with the compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry of sulfonyl chloride intermediates). For example, flow-chemistry setups can enhance reproducibility and control exothermic reactions, as demonstrated in analogous sulfonamide syntheses .
- Purification via preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is recommended to isolate the target compound from byproducts like unreacted fluorophenyl intermediates .
Q. Which analytical techniques are most robust for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy : Use -NMR to confirm the presence and position of fluorine atoms on the benzene rings. -NMR can resolve sulfanyl and acetamide protons, but deuterated DMSO may be required to reduce aggregation .
- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode ensures accurate mass confirmation, particularly for the sulfonamide and oxazole moieties .
Q. How do the fluorinated aromatic rings and sulfonamide group influence the compound’s physicochemical properties?
Methodological Answer:
- The 4-fluorobenzenesulfonyl group enhances metabolic stability by resisting cytochrome P450-mediated oxidation. This is critical for in vitro assays requiring prolonged exposure .
- The oxazole ring contributes to π-stacking interactions in crystallographic studies, as observed in similar fluorophenyl-oxazole derivatives .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies between computational predictions and experimental data (e.g., crystallography vs. DFT)?
Methodological Answer:
- Cross-Validation : If DFT-predicted bond lengths (e.g., C-S in the sulfanyl group) deviate from X-ray data, re-optimize the computational model using dispersion-corrected functionals (B3LYP-D3) to account for weak intermolecular forces .
- Twinned Crystals : If crystallographic data shows disorder (common in sulfonamide derivatives), use SHELXL’s TWIN/BASF commands to refine the structure, as described for analogous compounds .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the cyclohexyl group?
Methodological Answer:
- Analog Synthesis : Replace the cyclohexyl moiety with smaller (e.g., cyclopentyl) or bulkier (e.g., adamantyl) groups to assess steric effects on target binding.
- Biological Assays : Pair synthesis with kinase inhibition profiling (e.g., ATPase assays) to correlate structural modifications with activity changes, following protocols for fluorophenyl-acetamide derivatives .
Q. What computational tools are suitable for modeling the compound’s interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide with flexible docking settings to accommodate conformational changes in the oxazole ring. Pre-process the protein structure (e.g., PDB: 3POZ) to include water molecules near the ATP-binding pocket .
- MD Simulations : Run GROMACS simulations (100 ns) to evaluate the stability of sulfonamide-protein hydrogen bonds under physiological conditions .
Data Analysis and Contradiction Resolution
Q. How should researchers address contradictions between spectroscopic and chromatographic purity assessments?
Methodological Answer:
- Orthogonal Methods : If -NMR suggests >95% purity but HPLC shows multiple peaks, employ LC-MS to identify co-eluting impurities (e.g., sulfoxide byproducts). Adjust mobile phase pH to improve separation .
- Quantitative -NMR : Integrate fluorine signals against an internal standard (e.g., trifluorotoluene) for absolute quantification, bypassing UV-detection biases in HPLC .
Q. What crystallographic challenges are anticipated, and how can they be mitigated?
Methodological Answer:
- Disorder in Sulfonamide Groups : If the 4-fluorobenzenesulfonyl group exhibits rotational disorder, apply SHELXL’s PART/SUMP restraints during refinement to model plausible conformers .
- Low-Resolution Data : For crystals diffracting below 2.0 Å, use SHELXD’s dual-space algorithm for phase determination, leveraging high redundancy data from synchrotron sources .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
